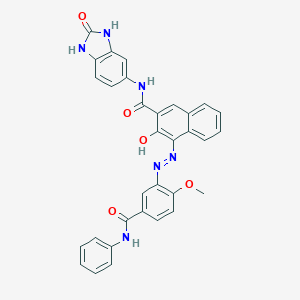![molecular formula C13H21ClN2O4S2 B075976 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate CAS No. 14350-47-1](/img/structure/B75976.png)
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is a chemical compound that has gained a lot of attention in the scientific community due to its unique properties. It is a thiazolium-based compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria, leading to cell death. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has various biochemical and physiological effects. It has been shown to have antimicrobial, antioxidant, and anticancer properties. Additionally, it has been shown to have anti-inflammatory effects, making it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate in lab experiments is its unique properties, which make it useful in a variety of scientific research applications. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are many future directions for the study of 3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate. One direction is the development of new antibiotics and anticancer drugs based on its unique properties. Another direction is the study of its potential use in the treatment of various inflammatory diseases. Additionally, more research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been synthesized through various methods. One of the most common methods is the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with perchloric acid to form the final product. Other methods include the reaction of 3-ethylthiazolidine-2-thione with ethyl acrylate and chloroacetic acid to form the intermediate compound, which is then reacted with perchloric acid to form the final product.
Applications De Recherche Scientifique
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate has been extensively studied for its various applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been shown to have antioxidant properties, making it useful in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
14350-47-1 |
|---|---|
Nom du produit |
3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Formule moléculaire |
C13H21ClN2O4S2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-4,5-dihydro-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-thiazolidine;perchlorate |
InChI |
InChI=1S/C13H21N2S2.ClHO4/c1-3-14-8-10-16-12(14)6-5-7-13-15(4-2)9-11-17-13;2-1(3,4)5/h5-7H,3-4,8-11H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
MILLXVQMIXHQEI-UHFFFAOYSA-M |
SMILES isomérique |
CCN\1CCS/C1=C\C=C\C2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
SMILES |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
SMILES canonique |
CCN1CCSC1=CC=CC2=[N+](CCS2)CC.[O-]Cl(=O)(=O)=O |
Synonymes |
3-ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





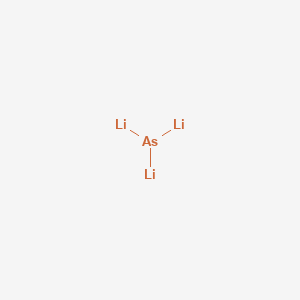

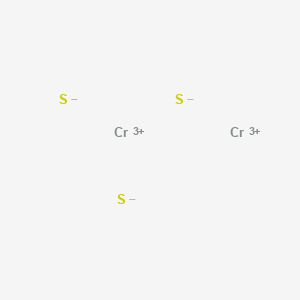
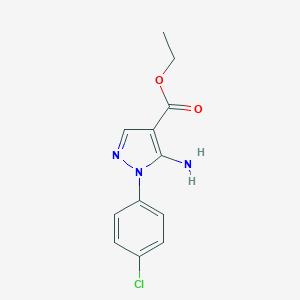
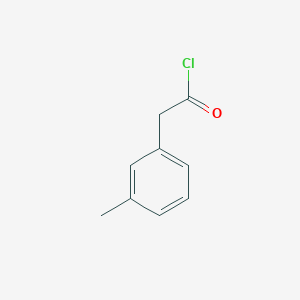
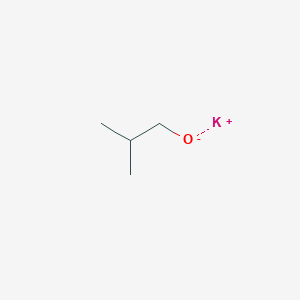
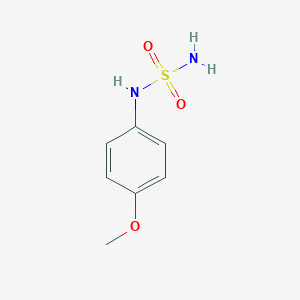
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)

